3-Acetyl-4-methyl-2H-1-benzopyran-2-one
Description
Properties
CAS No. |
17451-00-2 |
|---|---|
Molecular Formula |
C12H10O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
3-acetyl-4-methylchromen-2-one |
InChI |
InChI=1S/C12H10O3/c1-7-9-5-3-4-6-10(9)15-12(14)11(7)8(2)13/h3-6H,1-2H3 |
InChI Key |
IWXTVAUZLMYLJP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=CC=CC=C12)C(=O)C |
Canonical SMILES |
CC1=C(C(=O)OC2=CC=CC=C12)C(=O)C |
Synonyms |
3-Acetyl-4-methyl-2H-1-benzopyran-2-one |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of 3-Acetyl-4-methyl-2H-1-benzopyran-2-one
The synthesis of this compound can be achieved through various methods, including classical organic synthesis techniques. Recent advancements have focused on optimizing these methods to enhance yield and purity. For instance, one study reported a novel synthetic route involving the reaction of salicylaldehyde with acetic anhydride in the presence of a catalyst, yielding high-purity products suitable for further biological testing .
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies have shown that this compound possesses antibacterial activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were comparable to standard antibiotics, indicating its potential as a therapeutic agent .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using the DPPH radical scavenging assay. Compounds derived from this benzopyran demonstrated significant radical scavenging activity, suggesting their potential use in preventing oxidative stress-related diseases .
Antitumor Activity
Emerging studies indicate that coumarin derivatives, including this compound, may possess antitumor properties. Some derivatives have shown cytotoxic effects on cancer cell lines, prompting further investigation into their mechanisms of action and potential as anticancer agents .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at Pune University synthesized various hydrazones of 3-acetyl-4-hydroxycoumarin and tested their antibacterial activity against E. coli and S. aureus. The results indicated that certain derivatives exhibited effective antibacterial properties, with inhibition zones comparable to those produced by standard antibiotics like streptomycin .
Case Study 2: Antioxidant Properties
In another investigation, the antioxidant potential of newly synthesized coumarin derivatives was assessed using the DPPH method. The compounds displayed varying degrees of scavenging activity, with some achieving over 80% inhibition at specific concentrations, highlighting their utility in developing antioxidant therapies .
Comparative Data Table
| Property | This compound | Standard Antibiotics |
|---|---|---|
| Antibacterial Activity | Moderate to high against E. coli and S. aureus | High |
| Antioxidant Activity | Significant (up to 80% DPPH scavenging) | Varies |
| Antitumor Activity | Promising results in preliminary studies | Established agents |
Comparison with Similar Compounds
Comparison with Similar Benzopyran Derivatives
Structural and Substituent Variations
The following table highlights structural distinctions between 3-acetyl-4-methyl-2H-1-benzopyran-2-one and key analogs:
Key Observations :
- Position of Substituents : The methyl group at C4 in the target compound contrasts with hydroxyl (e.g., 2555-37-5) or aryl carbonyl groups (e.g., 173866-78-9) in analogs, altering electronic effects and steric bulk.
- Carbonyl Reactivity : The acetyl group at C3 enhances electrophilicity, facilitating condensations, while benzoyl or methoxybenzoyl substituents (e.g., ) introduce steric hindrance, reducing reaction rates.
Physical Properties
Melting points and solubility vary significantly with substituent chemistry:
Key Observations :
Chemical Reactivity
Condensation Reactions
- This compound: Reacts with aromatic aldehydes to form α,β-unsaturated ketones via Knoevenagel condensations .
Nucleophilic Additions
- 3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one (7a): Undergoes Michael additions with amines (e.g., ethanolamine) to yield derivatives like 14d .
- This compound : The acetyl group may engage in nucleophilic attacks, but steric shielding from the C4 methyl group could limit reactivity compared to less hindered analogs.
Spectral Characterization
- ¹H NMR : The methyl group at C4 in the target compound would resonate as a singlet near δ 2.3–2.5 ppm, distinct from hydroxyl-bearing analogs (δ 5.0–6.0 ppm for -OH) .
- IR Spectroscopy : Strong carbonyl stretches (~1700 cm⁻¹) for the acetyl group, differing from benzoyl-substituted compounds (split peaks due to conjugation) .
Preparation Methods
Reaction Conditions and Optimization
-
Solvent : Chloroform (ideal for azeotropic water removal).
-
Catalyst : Piperidine (2–3 drops).
-
Temperature : Reflux for 7 hours.
A representative example involves the reaction of 3 with 4-chlorobenzaldehyde to form 6a , characterized by a distinct vinyl proton signal at δ 7.3–7.6 ppm in the ¹H NMR spectrum.
Acetylation of 4-Hydroxycoumarin Derivatives
A high-yielding acetylation strategy for introducing the acetyl group at the 3-position involves treating 4-hydroxycoumarin precursors with acid anhydrides. For instance, 4-hydroxycoumarin (1 ) reacts with acetic anhydride at 150°C for 2 hours to form 3-acetyl-4-hydroxycoumarin (a2 ), which undergoes methylation to yield the target compound.
Key Steps:
-
Acetylation :
-
Methylation :
This method is notable for its simplicity but requires careful temperature control to avoid over-acetylation.
Silica Sulfuric Acid (SSA)-Catalyzed Solvent-Free Synthesis
A solvent-free approach using SSA as a recyclable catalyst enables efficient coupling of 3-acetyl-2H-1-benzopyran-2-one (1 ) with substituted benzaldehydes. For example, 1 reacts with 4-methylbenzaldehyde in the presence of SSA at 80°C for 2 hours to afford this compound (2d ).
Advantages of SSA:
-
Catalytic Efficiency : 0.7 g SSA per 7.5 mmol substrate.
-
Reaction Time : 2 hours (vs. 7 hours in piperidine method).
The mechanism involves activation of the aldehyde carbonyl by SSA’s Brønsted acid sites, promoting nucleophilic attack by the acetylated coumarin’s methylene group.
Comparative Analysis of Methodologies
| Method | Catalyst | Temperature | Time | Yield (%) | Key Advantage |
|---|---|---|---|---|---|
| Piperidine condensation | Piperidine | Reflux | 7 h | 60–75 | High regioselectivity |
| Acid anhydride acetylation | None | 150°C | 2 h | 70 | Simplicity |
| SSA-catalyzed synthesis | Silica sulfuric acid | 80°C | 2 h | 68–72 | Solvent-free, recyclable catalyst |
| Bromination-functionalization | Bromine | RT | 15 min | N/A | Access to halogenated derivatives |
Mechanistic Insights and Side Reactions
Piperidine-Mediated Condensation:
The reaction proceeds via a six-membered transition state, where piperidine abstracts a proton from the acetyl group’s methylene, generating a nucleophilic enolate. Attack on the aldehyde carbonyl forms a β-hydroxy intermediate, which dehydrates to yield the α,β-unsaturated product.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Acetyl-4-methyl-2H-1-benzopyran-2-one, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves condensation reactions. For example, this compound can react with aromatic aldehydes under reflux conditions in ethyl methyl ketone with K₂CO₃ as a base, yielding derivatives after 10–12 hours . Optimization of solvent polarity, temperature, and catalyst choice (e.g., K₂CO₃ vs. NaOAc) significantly impacts yield. Evidence suggests that extended reaction times (≥12 hours) improve cyclization efficiency but may increase side products .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. The acetyl group (δ ~2.6 ppm in ¹H NMR) and methyl substitution on the benzopyran ring (δ ~2.3 ppm) serve as diagnostic markers. IR spectroscopy can confirm the lactone carbonyl stretch (~1740 cm⁻¹). Discrepancies in reported data (e.g., chemical shifts) may arise from solvent effects or impurities, necessitating cross-validation with computational methods like DFT .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use NIOSH-approved respirators (P95/P99 filters) and EN 166-certified eye protection to avoid inhalation or ocular exposure. Skin contact requires nitrile gloves and lab coats, with immediate washing using pH-neutral soap. Engineering controls (e.g., fume hoods) and adherence to OSHA Hazard Communication Standard (29 CFR 1910) are mandatory due to potential respiratory irritation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity or reactivity data for this compound?
- Methodological Answer : Systematic meta-analysis of published datasets is essential. For example, discrepancies in antioxidant activity may stem from assay variability (e.g., DPPH vs. ABTS assays) or solvent polarity effects on radical scavenging. Dose-response curves and purity verification (via HPLC ≥98%) are critical. Comparative studies with structural analogs (e.g., 4-hydroxy-6-methyl-2H-pyran-2-one) can isolate substituent effects .
Q. What computational strategies are effective in predicting the photophysical properties of this compound?
- Methodological Answer : Time-Dependent Density Functional Theory (TD-DFT) with B3LYP/6-311+G(d,p) basis sets reliably predicts UV-Vis absorption spectra. Solvent effects (e.g., ethanol vs. DMSO) should be modeled using the Polarizable Continuum Model (PCM). Key orbitals involved in electronic transitions (e.g., HOMO→LUMO) can be visualized to explain bathochromic shifts observed experimentally .
Q. How does the substitution pattern (e.g., acetyl vs. methoxy groups) influence the compound’s reactivity in cycloaddition or nucleophilic substitution reactions?
- Methodological Answer : The acetyl group at position 3 enhances electrophilicity at the lactone carbonyl, facilitating nucleophilic attack. In contrast, methyl substitution at position 4 sterically hinders π-π stacking in supramolecular assemblies. Kinetic studies under varying temperatures (25–80°C) and catalysts (e.g., DMAP) can quantify these effects. Comparative data with 3-acetyl-4-hydroxy derivatives highlight the role of methyl in stabilizing transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
